Auranofin is a gold-containing compound officially classified by the World Health Organization as a clinically established therapeutic agent for rheumatoid arthritis. [] While its initial use focused on rheumatoid arthritis, research has expanded to explore its potential in treating various other conditions, including cancer, bacterial infections, and parasitic infections. [] Auranofin acts as an inhibitor of thioredoxin reductase (TrxR), a key enzyme within the thioredoxin (Trx) system, which is crucial for maintaining the intracellular redox state. []
A study investigated the molecular structure, crystal structure, and melting point of Auranofin under different recrystallization conditions. [] Polymorphic Auranofin with different melting points was obtained by recrystallizing it in various solvents. The morphology of Auranofin was primarily influenced by the recrystallization rate rather than the specific solvent used. Analysis through elemental analysis, specific rotation, IR, 1H NMR, 13C NMR, and MS revealed that the polymorphic Auranofin retained the same molecular structure despite the different melting points. X-ray diffraction analysis indicated two forms of Auranofin with distinct crystal systems.
Auranofin reacts readily with serum albumin in vitro, a key protein involved in drug transport and distribution. [] This reaction is biphasic, with the fast phase accounting for the majority of the bound Auranofin. The reaction is first order with respect to albumin and zero order with respect to Auranofin, indicating that a conformational change in albumin is the rate-determining step. This study also revealed that Auranofin can form a unique complex with albumin-disulfide species, a finding with potential implications for understanding Auranofin's transport and distribution in vivo.
Auranofin is a lipophilic gold compound. [, ] Its lipophilicity enables it to cross cell membranes, a key property for its biological activity. Auranofin displays distinct pharmacokinetic properties compared to injectable gold compounds. It exhibits lower blood, synovial fluid, and tissue gold levels. Approximately 25% of the administered dose is absorbed orally, and a large proportion is excreted in feces. [] This difference in pharmacokinetics contributes to the contrasting side effect profiles of oral and injectable gold compounds.
Anticancer activity: Auranofin has shown anticancer activity against a range of cancer types, including ovarian cancer, [] prostate cancer, [] breast cancer, [, , ] lung cancer, [] and anaplastic thyroid cancer. [] This activity is linked to its ability to increase oxidative stress in cancer cells, leading to apoptosis.
Antibacterial activity: Auranofin exhibits bactericidal activity against various Gram-positive bacteria, including drug-resistant strains. [, ] Its antibacterial activity is attributed to its ability to disrupt thiol-redox homeostasis, rendering bacteria susceptible to oxidative stress.
Antiparasitic activity: Research has demonstrated Auranofin's efficacy against parasites like Toxoplasma gondii [] and Schistosoma japonicum. [] Auranofin's efficacy against T. gondii was observed both in vitro and in vivo, suggesting its potential as an alternative treatment for toxoplasmosis.
Anti-inflammatory activity: Auranofin possesses anti-inflammatory properties, which contribute to its efficacy in treating rheumatoid arthritis. [, , ] Auranofin inhibits the activation of NF-κB, a key regulator of inflammation, and induces the expression of heme oxygenase-1 (HO-1), which has anti-inflammatory effects. [] Auranofin has also shown efficacy in treating steroid-dependent asthma, likely by reducing bronchial responsiveness and inflammation. [, ]
Further elucidation of the mechanism of action: While the inhibition of TrxR is a key aspect of Auranofin's mechanism, recent evidence suggests a more complex picture involving direct interaction with protein cysteine residues. [] Further investigation is crucial to fully understand its interactions with various cellular targets and the implications for its therapeutic effects and potential side effects.
Exploring synergistic effects with other therapies: Studies examining the combination of Auranofin with other drugs or therapies, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies for complex diseases like cancer. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8